

## IR-783 Dye for Live Cell Imaging: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**IR-7**83 is a near-infrared (NIR) heptamethine cyanine dye that has emerged as a valuable tool for live cell imaging.[1] Its fluorescence emission in the NIR spectrum (typically around 800 nm) allows for deep tissue penetration and minimizes interference from cellular autofluorescence, which is prevalent in the visible spectrum.[2] These characteristics make **IR-7**83 particularly well-suited for in vivo and in vitro imaging studies. Notably, **IR-7**83 exhibits preferential accumulation in cancer cells, a phenomenon attributed to the overexpression of organic anion-transporting polypeptides (OATPs) on their cell membranes.[1][3][4][5] This inherent tumortargeting property, combined with its good water solubility and low cytotoxicity at imaging concentrations, makes **IR-7**83 a promising agent for cancer research, drug delivery tracking, and diagnostics.[2][4]

## **Physicochemical and Fluorescent Properties**



Property	Value	Reference
Chemical Formula	C38H46CIN2NaO6S2	[6]
Molecular Weight	749.0 g/mol	[6]
Excitation Maximum	~776-780 nm	[7]
Emission Maximum	~798-810 nm	[7]
Solubility	Good in water, DMSO, DMF, Ethanol	[2][7]
Purity	>95% (typically)	N/A
Storage	-20°C, protected from light	[7]

# Quantitative Data for Live Cell Imaging Cytotoxicity of IR-783

**IR-7**83 generally exhibits low cytotoxicity at concentrations typically used for live cell imaging. [2] However, as with any fluorescent probe, it is crucial to determine the optimal, non-toxic concentration for each specific cell line and experimental condition.



Cell Line	Assay	Concentrati on	Incubation Time	Cell Viability (%)	Reference
HT-29 (Human Colorectal Cancer)	МТТ	2 μΜ	4 hours	No significant cytotoxicity	[2]
HT-29 (Human Colorectal Cancer)	МТТ	10 μΜ	4 hours	No significant cytotoxicity	[2]
HT-29 (Human Colorectal Cancer)	МТТ	25 μΜ	4 hours	No significant cytotoxicity	[2]
HT-29 (Human Colorectal Cancer)	MTT	50 μΜ	4 hours	No significant cytotoxicity	[2]
MDA-MB-231 (Human Breast Cancer)	MTT	20-160 μΜ	24 hours	Dose- dependent decrease	[8]
MCF-7 (Human Breast Cancer)	MTT	20-160 μΜ	24 hours	Dose- dependent decrease	[8]

## Photostability of IR-783

The photostability of a fluorophore is critical for long-term imaging experiments. While cyanine dyes can be susceptible to photobleaching under intense illumination, **IR-7**83 is considered relatively stable for standard imaging protocols.



Condition	Parameter	Value	Reference
Laser Irradiation (808 nm, 1.0 W/cm²)	Absorbance Decrease	Dramatic decrease after 1 min	[2][9]
In Gelatin Matrix	Absorbance Decay (τ1)	~73 ± 7 days	N/A

Note: The photostability is highly dependent on the imaging conditions, including laser power, exposure time, and the cellular microenvironment. It is recommended to use the lowest possible laser power and exposure time to minimize photobleaching.

## Signal-to-Noise Ratio (SNR)

A high signal-to-noise ratio is essential for clear visualization of stained structures. The preferential accumulation of **IR-7**83 in specific organelles of certain cell types contributes to a favorable SNR.

Parameter	Observation	Reference
Cellular Localization	Accumulates in mitochondria and lysosomes of cancer cells.	[1][3][10]
Background Fluorescence	Minimal due to emission in the NIR spectrum.	[2]
Tumor-to-Background Ratio (TBR) in vivo	High TBR observed at 8 hours post-injection in a mouse model.	[11]

## Experimental Protocols Live Cell Imaging with IR-783

This protocol provides a general guideline for staining live cells with **IR-7**83. Optimization may be required for different cell types and experimental setups.

Materials:



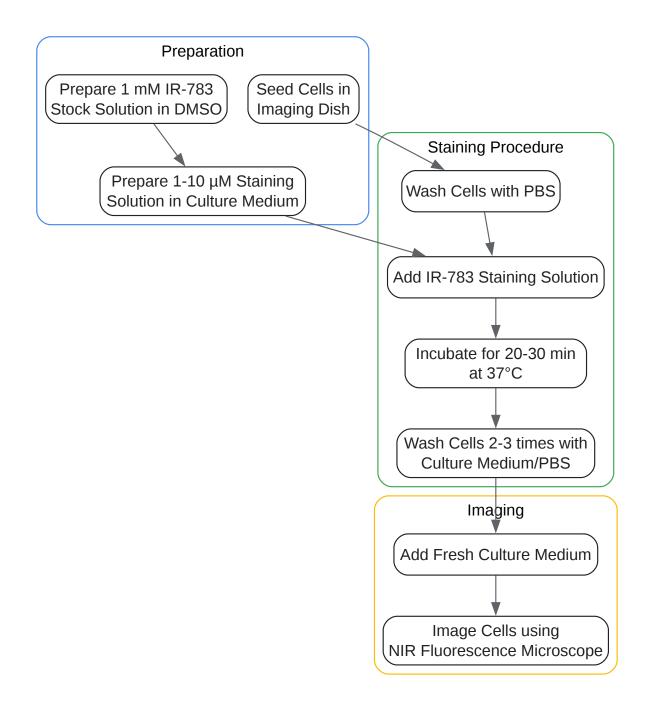
- **IR-7**83 dye
- Anhydrous Dimethyl Sulfoxide (DMSO)
- · Complete cell culture medium
- Phosphate-Buffered Saline (PBS), pH 7.4
- Live-cell imaging dish or chamber slide
- Fluorescence microscope with appropriate NIR filter sets

#### Protocol:

- Prepare a 1 mM Stock Solution: Dissolve the appropriate amount of IR-783 in anhydrous DMSO. Mix well by vortexing. Store the stock solution in small aliquots at -20°C, protected from light.
- Cell Seeding: Seed cells on a live-cell imaging dish or chamber slide and allow them to adhere and grow to the desired confluency (typically 50-70%).
- Prepare Staining Solution: On the day of the experiment, thaw a vial of the IR-783 stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 μM. The optimal concentration should be determined experimentally.
- Cell Staining: Remove the existing culture medium from the cells and wash once with prewarmed PBS. Add the IR-783 staining solution to the cells, ensuring the entire surface is covered.
- Incubation: Incubate the cells for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.[7]
- Washing: After incubation, remove the staining solution and wash the cells two to three times
  with pre-warmed complete cell culture medium or PBS to remove any unbound dye.
- Imaging: Add fresh, pre-warmed complete cell culture medium to the cells. The cells are now ready for imaging using a fluorescence microscope equipped with appropriate excitation and



emission filters for the NIR range (Excitation: ~780 nm, Emission: ~810 nm).[7]



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Workflow for live cell imaging with IR-783 dye.

## **Cytotoxicity Assay using MTT**

This protocol describes how to perform a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxicity of **IR-7**83.

#### Materials:

- **IR-7**83 dye
- · Cells of interest
- 96-well plate
- · Complete cell culture medium
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

#### Protocol:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
- Treatment: Prepare a serial dilution of **IR-7**83 in complete culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 μL of the **IR-7**83 dilutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of DMSO used).
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO<sub>2</sub> incubator.
- Add MTT Reagent: After the incubation period, add 10 μL of the 5 mg/mL MTT solution to each well.

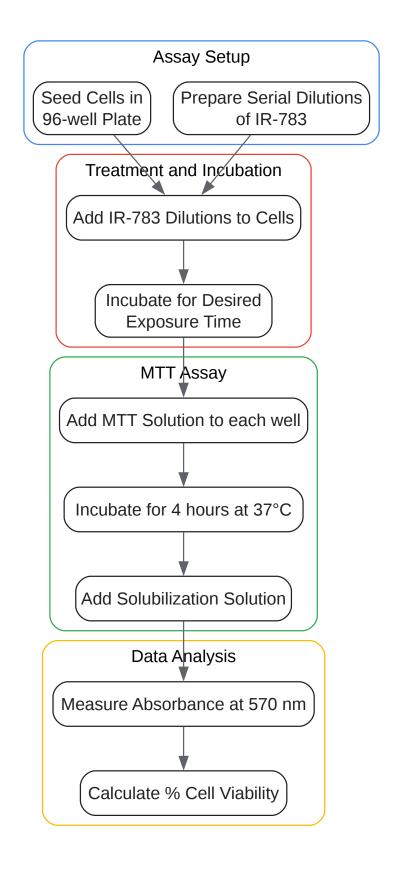
## Methodological & Application





- Incubate with MTT: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- Solubilize Formazan: Carefully remove the medium from each well. Add 100  $\mu$ L of the solubilization solution to each well to dissolve the purple formazan crystals.
- Measure Absorbance: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group by normalizing the absorbance values to the untreated control group.





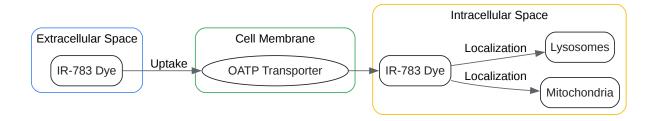
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Workflow for cytotoxicity assessment using MTT assay.



## **Signaling Pathways and Cellular Uptake**

The preferential accumulation of **IR-7**83 in cancer cells is primarily mediated by the Organic Anion-Transporting Polypeptide (OATP) family of transmembrane proteins.[1][3][4] These transporters are often overexpressed in various cancer types. Once inside the cell, **IR-7**83 has been observed to localize within the mitochondria and lysosomes.[1][3][10] This specific subcellular localization can be leveraged for targeted therapies and for studying the health and function of these organelles.



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Cellular uptake and localization of IR-783 dye.

## **Troubleshooting**



Problem	Possible Cause	Suggested Solution
No or weak fluorescence signal	- Incorrect filter set used Dye concentration is too low Cells are not healthy.	- Ensure the microscope is equipped with the correct NIR filter set Increase the concentration of IR-783 Check cell viability and morphology.
High background fluorescence	- Incomplete removal of unbound dye Dye has precipitated.	<ul> <li>Increase the number of washing steps Ensure the IR- 783 stock solution is fully dissolved and filter if necessary.</li> </ul>
Cell death observed after staining	- IR-783 concentration is too high Prolonged exposure to excitation light.	- Perform a cytotoxicity assay to determine the optimal non- toxic concentration Reduce laser power and/or exposure time during imaging.
Inconsistent staining	- Uneven cell density Incomplete mixing of the staining solution.	- Ensure a monolayer of cells with even confluency Gently mix the staining solution before adding it to the cells.

### Conclusion

**IR-7**83 is a powerful near-infrared fluorescent dye for live cell imaging, offering distinct advantages in sensitivity and deep tissue imaging capabilities. Its inherent tumor-targeting properties make it an invaluable tool for cancer research. By following the provided protocols and optimizing conditions for specific experimental needs, researchers can effectively utilize **IR-7**83 to gain deeper insights into cellular processes and advance drug development efforts.

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